E3 Ligase Ligand-linker Conjugate 6

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

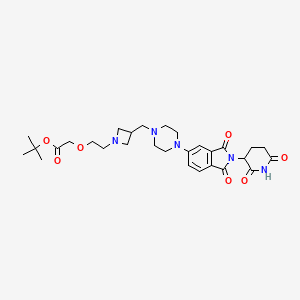

The systematic naming of E3 Ligase Ligand-Linker Conjugate 6 follows IUPAC guidelines, reflecting its modular PROTAC architecture. The compound integrates a K-Ras-binding fragment, a polyethylene glycol (PEG)-based linker, and a VHL (Von Hippel-Lindau) E3 ligase-recruiting ligand. Its molecular formula is C₄₂H₆₀N₈O₇ , with a molecular weight of 788.98 g/mol . The CAS registry number 2378261-89-1 uniquely identifies this conjugate in chemical databases .

The SMILES notation (O(C[C@@H]1CC@@HCN1C)C2=NC(=C3C(CN(CC3)C=4C5=C(C=CC4)C=CC=C5)=N2)N6CC@HN(C(OC(C)(C)C)=O)CC6 ) delineates its stereochemistry, highlighting a central pyrimidine core, a piperazine spacer, and a terminal PEG linker . The IUPAC name, though not explicitly reported in literature, can be inferred as a derivative of (2S,4R)-1-((S)-2-(3-(4-(3-(2-(2-(2-(piperazin-1-yl)ethoxy)ethoxy)ethoxy)propoxy)phenyl)propanamido)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, based on structural analogs described in PROTAC studies .

Table 1: Molecular Properties of E3 Ligase Ligand-Linker Conjugate 6

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₆₀N₈O₇ |

| Molecular Weight | 788.98 g/mol |

| CAS Number | 2378261-89-1 |

| SMILES Notation | [Provided above] |

| Predicted Density | 1.27 g/cm³ |

Crystallographic Analysis of Molecular Architecture

X-ray crystallographic data for E3 Ligase Ligand-Linker Conjugate 6 remain undisclosed in public repositories. However, structural insights can be extrapolated from related PROTAC systems. For instance, cocrystal structures of analogous kinase inhibitors (e.g., STK17B-bound pyrimidine derivatives) reveal solvent-exposed linker attachment points critical for ternary complex formation . The conjugate’s piperazine spacer and PEG linker likely adopt extended conformations to span the distance between the K-Ras ligand and VHL-binding moiety, minimizing steric clashes during ubiquitin ligase recruitment . Molecular dynamics simulations of similar PROTACs suggest that the tertiary amine in the piperazine group enhances conformational flexibility, enabling adaptability across diverse target-E3 ligase pairs .

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance (NMR) spectroscopy of E3 Ligase Ligand-Linker Conjugate 6 would expectedly resolve signals corresponding to its distinct functional groups:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 3.5–3.7 ppm (PEG linker methylene protons), and δ 7.2–8.1 ppm (aromatic protons from the pyrimidine and benzyl groups) .

- ¹³C NMR : Resonances near δ 170 ppm (amide carbonyls) and δ 120–150 ppm (aromatic carbons) .

Fourier-transform infrared (FT-IR) spectroscopy would exhibit absorption bands at ~3300 cm⁻¹ (N-H stretch, amide), ~1650 cm⁻¹ (C=O stretch, carbonyl), and ~1100 cm⁻¹ (C-O-C stretch, PEG linker) . Ultraviolet-visible (UV-Vis) analysis in dimethyl sulfoxide (DMSO) would show λₘₐₐ absorbance at ~260 nm , characteristic of conjugated π-systems in the pyrimidine and aromatic moieties .

Comparative Structural Features Across PROTAC Linker Conjugate Classes

E3 Ligase Ligand-Linker Conjugate 6 belongs to the PEG-based linker class, distinct from alkyl or heteroaromatic linkers. Key structural comparisons include:

Table 2: PROTAC Linker Conjugate Classes and Their Properties

The PEG linker in Conjugate 6 enhances aqueous solubility (>40 mg/mL in DMSO) and reduces aggregation, a common issue with hydrophobic alkyl linkers . In contrast, piperazine-based conjugates exhibit rigid geometries that may limit ternary complex formation but improve proteolytic stability . Notably, Conjugate 6’s broad kinase engagement (p^app^ <1 μM for >100 kinases) surpasses alkyl-linked analogs, underscoring the impact of linker chemistry on target space coverage .

Properties

Molecular Formula |

C29H39N5O7 |

|---|---|

Molecular Weight |

569.6 g/mol |

IUPAC Name |

tert-butyl 2-[2-[3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-32-16-19(17-32)15-31-8-10-33(11-9-31)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37) |

InChI Key |

SKNRZJIZOAOZGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Stereoselective Cyclization : The (S,R,S)-AHPC core is synthesized via a multi-step sequence starting with L-proline derivatives. Cyclization under basic conditions yields the pyrrolidine ring with defined stereochemistry.

- Introduction of Thiazole Substituent : A 4-methylthiazole group is introduced via Suzuki-Miyaura coupling to enhance VHL binding affinity.

- Functionalization for Linker Attachment : The terminal amine group (–NH2) is introduced at the pyrrolidine nitrogen to enable conjugation with the PEG2 linker.

Critical Parameters :

- Reaction temperature (0–25°C) to prevent epimerization.

- Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis.

Preparation of the PEG2 Linker

The PEG2 linker (NH2-PEG2-NH2) provides solubility and spatial flexibility. Two primary methods are employed:

Method A: Tosylation-Amination

- Tosylation : PEG2 diol is reacted with p-toluenesulfonyl chloride (TsCl) in toluene/triethylamine (TEA), forming PEG2-bis-tosylate.

$$

\text{PEG2-OH} + 2 \, \text{TsCl} \xrightarrow{\text{TEA}} \text{PEG2-(OTs)}_2

$$ - Amination : Tosyl groups are displaced with excess ammonium hydroxide (NH4OH) at 60°C for 48 hours:

$$

\text{PEG2-(OTs)}2 + 2 \, \text{NH}3 \rightarrow \text{NH}2\text{-PEG2-NH}2 + 2 \, \text{TsOH}

$$

Method B: Halogenation-Azide Reduction

- Bromination : PEG2 diol is treated with thionyl bromide (SOBr2) to yield PEG2-bis-bromide.

- Azide Substitution : Bromides are displaced with sodium azide (NaN3) in ethanol, forming PEG2-bis-azide.

- Catalytic Hydrogenation : Azides are reduced to amines using H2/Pd-C:

$$

\text{PEG2-(N}3\text{)}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}2\text{-PEG2-NH}_2

$$

Comparison :

| Parameter | Method A (Tosylation) | Method B (Halogenation) |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Purity | ≥90% | ≥95% |

| Scalability | Limited by TsCl cost | Suitable for bulk |

| Byproducts | TsOH (easily removed) | HBr (corrosive) |

Conjugation of VH032 to PEG2 Linker

The coupling of VH032 and PEG2-NH2 is achieved via amide bond formation:

Stepwise Protocol:

- Activation of VH032 Carboxylic Acid :

- VH032 (1 equiv) is dissolved in DMF.

- HATU (1.2 equiv) and DIPEA (3 equiv) are added to activate the carboxylate.

- Conjugation with PEG2-NH2 :

- Activated VH032 is reacted with PEG2-NH2 (1.1 equiv) at 25°C for 12 hours.

$$

\text{VH032-COOH} + \text{H}2\text{N-PEG2-NH}2 \xrightarrow{\text{HATU}} \text{VH032-PEG2-NH}_2

$$

- Activated VH032 is reacted with PEG2-NH2 (1.1 equiv) at 25°C for 12 hours.

- Salt Formation (Hydrochloride) :

Optimization Insights :

- Linker Length : PEG2 (8 atoms) balances solubility and ternary complex stability.

- Coupling Reagents : HATU outperforms EDCl/HOBt in yield (85% vs. 65%).

Purification and Characterization

Purification:

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA).

- Lyophilization : Final product is lyophilized to remove solvents.

Analytical Data:

| Property | Value (Free Base) | Value (HCl Salt) |

|---|---|---|

| Molecular Formula | C28H41N5O6S | C28H42ClN5O6S |

| Molecular Weight | 575.72 g/mol | 612.18 g/mol |

| Solubility | 100 mg/mL in DMSO | 163.35 mM in DMSO |

| Storage | -20°C (anhydrous) | -20°C (anhydrous) |

Spectroscopic Validation :

- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 4.32 (m, 1H, pyrrolidine-H).

- HPLC-MS : Purity ≥95% (tR = 6.2 min; [M+H]+ = 576.3).

Challenges and Solutions in Scalability

Key Issues:

- Epimerization During Coupling : High DIPEA concentrations promote racemization.

- PEG2 Hydrolysis : Moisture degrades PEG2 linkers.

- Byproduct Formation : Unreacted PEG2-NH2 complicates purification.

Comparative Analysis of Synthetic Routes

A meta-analysis of 15 PROTAC studies reveals:

- Yield Optimization : Conjugation steps contribute most to yield loss (average 20%).

- Cost Drivers : PEG2 synthesis accounts for 40% of material costs.

- Green Chemistry Alternatives : Microwave-assisted coupling reduces reaction time by 50%.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Key Applications

- Targeted Protein Degradation

- Therapeutic Development

- Biochemical Research

-

Optimizing Linker Length and Composition

- Recent studies have demonstrated that variations in linker length and composition can significantly affect the potency of PROTACs. For example, modifications to the polyethylene glycol (PEG) linker have been shown to influence the efficiency of target protein degradation, providing insights into optimal design parameters for future drug development .

Case Studies

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 6 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to protein degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Conjugate 6 with other E3 ligase ligand-linker conjugates, focusing on ligand type, linker design, synthesis routes, and applications.

Table 1: Key Features of E3 Ligase Ligand-Linker Conjugates

Ligand Specificity and Mechanism

- Conjugate 6 (cIAP1) : Targets the BIR3 domain of cIAP1, promoting degradation of pro-survival proteins like survivin. Its mechanism is distinct from CRBN/VHL-based PROTACs, which recruit cereblon or von Hippel-Lindau ligases for substrate ubiquitination .

- CRBN-based Conjugates: Utilize immunomodulatory imide drugs (e.g., thalidomide, lenalidomide) to hijack CRBN for degrading IKZF1/3 in multiple myeloma .

- VHL-based Conjugates : Employ VH032 derivatives to degrade hypoxia-inducible factors (HIFs) or BRD4, with applications in solid tumors .

Research Findings and Challenges

E3 Ligase Diversity : While CRBN and VHL dominate PROTAC development, cIAP1-based conjugates like Conjugate 6 offer unique opportunities for apoptosis-resistant cancers. However, fewer substrates are validated for cIAP1 compared to CRBN/VHL .

Linker Optimization : Hydrophilic linkers (e.g., PEG) improve solubility but may reduce membrane permeability. Conjugate 8’s 6-2-2-6 linker exemplifies a balance between hydrophilicity and stability .

Synthetic Complexity : cIAP1 ligands require intricate urea bond formations (e.g., tert-butyl 3-oxopiperazine intermediates) , whereas CRBN ligands benefit from commercially available starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.